An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. As a key building block in medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application in the synthesis of novel therapeutics. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the implications of these properties for drug discovery and development.
Introduction: The Significance of a Constrained Bicyclic Scaffold
tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate belongs to a class of conformationally restricted aliphatic amines that are of significant interest in modern drug design. The rigid bicyclic framework imparts a well-defined three-dimensional geometry to the molecule. This structural constraint can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the introduction of such scaffolds can improve metabolic stability and other pharmacokinetic properties. The primary amino group and the Boc-protected secondary amine provide orthogonal handles for synthetic diversification, making it a versatile intermediate for constructing complex molecular architectures.
Core Physicochemical Properties
A molecule's journey from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Below, we delve into the key properties of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | , |
| Molecular Weight | 212.29 g/mol | , |
| Boiling Point | 294.8±23.0 °C (Predicted) | |
| Density | 1.111±0.06 g/cm³ (Predicted) | |
| LogP | 0.71 (Predicted) | |
| pKa | Not available (Predicted values for related structures suggest a basic pKa for the primary amine) | N/A |
| Solubility | Not experimentally determined. Expected to have some solubility in water and good solubility in polar organic solvents. | N/A |
Lipophilicity: A Balancing Act for Biological Activity
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing a compound's absorption, distribution, and interaction with biological membranes and protein binding sites.
Understanding LogP
The LogP value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative LogP signifies a preference for the aqueous phase (hydrophilic).
Predicted LogP of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
The predicted LogP value for this compound is approximately 0.71.[1] This moderately lipophilic character suggests a favorable balance, potentially allowing for good membrane permeability without excessive partitioning into lipid bilayers, which can lead to off-target effects and poor bioavailability.
Experimental Determination of LogP: The Shake-Flask Method
The gold standard for experimental LogP determination is the shake-flask method. Its conceptual simplicity and direct measurement of partitioning provide a high degree of confidence in the results.
Protocol:
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Preparation of Phases: Prepare a phosphate buffer at pH 7.4 to mimic physiological conditions and saturate it with n-octanol. Conversely, saturate n-octanol with the prepared buffer. This pre-saturation is crucial to ensure that the volumes of the two phases do not change during the experiment.
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Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of either the aqueous or organic phase.
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Partitioning: Combine the solution with the other phase in a separatory funnel. The funnel is then shaken vigorously for a set period to allow for the compound to reach equilibrium between the two phases.
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Phase Separation: Allow the two phases to separate completely.
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Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The LogP is calculated using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).
Causality Behind Experimental Choices:
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Choice of n-octanol: n-octanol is chosen as the organic phase because its long alkyl chain and polar hydroxyl group provide a reasonable mimic of the amphiphilic nature of biological membranes.
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pH control: For ionizable compounds like our target molecule (due to the primary amine), the pH of the aqueous phase is critical. At pH 7.4, a significant portion of the amine will be protonated, influencing its partitioning behavior. The distribution coefficient (LogD) is often measured at a specific pH to reflect this.
Acidity and Basicity: The Role of pKa
The pKa value(s) of a molecule describe its tendency to donate or accept a proton at a given pH. For a compound with a primary amine, like tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, the pKa of its conjugate acid is a critical determinant of its charge state in physiological environments.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Protocol:
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Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, typically water or a water/co-solvent mixture if solubility is an issue.
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Titration Setup: Place the solution in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.
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Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine is protonated (the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.
Causality Behind Experimental Choices:
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Choice of Titrant: A strong acid is used to ensure a complete reaction with the basic amine, leading to a well-defined titration curve.
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Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for accurate and reproducible results.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the structure and purity of a compound. While a comprehensive, citable set of spectra for this specific molecule is not publicly available, we can infer the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be complex due to the bicyclic nature of the molecule. One would expect to see a singlet for the nine protons of the tert-butyl group. The protons on the bicyclic core would appear as a series of multiplets, with their chemical shifts and coupling constants providing information about their stereochemical relationships.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the bicyclic framework.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 213.16. Fragmentation patterns could involve the loss of the tert-butyl group or cleavage of the bicyclic ring system.
Conclusion: A Versatile Scaffold with Favorable Properties
tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate presents a compelling profile for its use in drug discovery. Its predicted physicochemical properties, particularly its balanced lipophilicity, suggest the potential for good ADME characteristics. The rigid bicyclic core offers a platform for the design of potent and selective ligands, while the orthogonal protecting groups allow for diverse synthetic explorations. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of this and similar molecules, ensuring the generation of high-quality data to inform and accelerate the drug development process.
References
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YuanYe Bio-Technology. tert-butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. [Link].
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ChemBK. tert-butyl 6-aMino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride. [Link].
![Chemical structure of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](https://i.imgur.com/example.png)
